molecular formula C16H24N2O2 B11953916 N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide

N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide

Cat. No.: B11953916
M. Wt: 276.37 g/mol
InChI Key: RGGFASPKKONLML-SAPNQHFASA-N
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Description

N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide is a chemical compound that belongs to the class of hydrazides. It is characterized by the presence of a furan ring and an undec-10-ene chain, linked by a hydrazone moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide typically involves a multi-step reaction starting from undec-2-enoic acid. The general synthetic route includes the following steps:

Industrial Production Methods

While the laboratory synthesis of N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide is well-documented, industrial production methods are less commonly reported. scaling up the synthesis would likely involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide involves its interaction with biological targets through the hydrazone moiety. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The furan ring and undec-10-ene chain contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N’-benzylideneundec-10-enehydrazide
  • N’-phenylethylideneundec-10-enehydrazide
  • 3,6-dialkyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles

Uniqueness

N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness enhances its biological activity and makes it a valuable compound for research in various fields. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and higher cytotoxicity against certain cancer cell lines .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]undec-10-enamide

InChI

InChI=1S/C16H24N2O2/c1-2-3-4-5-6-7-8-9-12-16(19)18-17-14-15-11-10-13-20-15/h2,10-11,13-14H,1,3-9,12H2,(H,18,19)/b17-14+

InChI Key

RGGFASPKKONLML-SAPNQHFASA-N

Isomeric SMILES

C=CCCCCCCCCC(=O)N/N=C/C1=CC=CO1

Canonical SMILES

C=CCCCCCCCCC(=O)NN=CC1=CC=CO1

Origin of Product

United States

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